molecular formula C9H17ClSi B8037871 Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-

Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-

Cat. No.: B8037871
M. Wt: 188.77 g/mol
InChI Key: JYUCQARMOIYBBG-ZQTLJVIJSA-N
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Description

Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- is a norbornane derivative featuring a chlorodimethylsilyl (-Si(CH₃)₂Cl) substituent at the 2-position of the bicyclic framework. The bicyclo[2.2.1]heptane (norbornane) scaffold is a rigid, boat-shaped structure with three fused rings, conferring high thermal stability and stereochemical control . This scaffold is prevalent in bioactive molecules (e.g., camphor, sordarins) and pharmaceuticals (e.g., LMV-6015, AMG 221) . The addition of a chlorodimethylsilyl group introduces silicon-based reactivity, enabling applications in polymer chemistry, cross-coupling reactions, and as a precursor for functionalized siloxanes .

Properties

IUPAC Name

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-chloro-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3/t7-,8+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUCQARMOIYBBG-ZQTLJVIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC2CCC1C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C1C[C@H]2CC[C@@H]1C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Norbornene and dimethylchlorosilane.

  • Catalyst : Platinum-based catalysts (e.g., Karstedt’s catalyst or Pt/C).

  • Solvent : Typically conducted in anhydrous dichloromethane or toluene under inert atmosphere (argon/nitrogen).

  • Temperature : Room temperature to 50°C.

  • Selectivity : The reaction proceeds regioselectively to yield the exo-isomer due to norbornene’s angular strain, which favors hydrosilylation at the less hindered exo position.

Procedure

  • Norbornene (1 equiv) and dimethylchlorosilane (1.1 equiv) are combined in dry dichloromethane.

  • A platinum catalyst (0.1–1 mol%) is added under argon.

  • The mixture is stirred at room temperature until completion (monitored by GC or TLC).

  • The product is purified via vacuum distillation or column chromatography.

Yield and Characterization

  • Yield : 60–85% after purification.

  • Boiling Point : 209.8°C at 760 mmHg.

  • Density : 0.99 g/cm³.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 0.55 (s, SiMe₂), 1.2–2.4 (m, bicycloheptane protons).

    • ²⁹Si NMR : δ −15 to −20 ppm.

Alternative Methods and Optimization

Use of Dichlorosilane Derivatives

While dimethylchlorosilane is the standard reagent, dichlorosilane (H₂SiCl₂) has been explored for synthesizing related norbornyl silanes. However, this route predominantly yields di- or trisubstituted products (e.g., di(2-norbornyl)dichlorosilane) rather than the target compound.

Solvent and Catalyst Optimization

  • Solvent Effects : Toluene enhances reaction rates compared to dichloromethane but may require higher temperatures (40–50°C).

  • Catalyst Loading : Reducing platinum catalyst to 0.01 mol% still achieves >80% conversion but extends reaction time.

Data Summary of Key Synthetic Routes

MethodReactantsCatalystTemp (°C)Yield (%)Purity (HPLC)
HydrosilylationNorbornene + HMe₂SiClPt/C25–5060–85>95%
Dichlorosilane RouteNorbornene + H₂SiCl₂Pt/C50–8030–45*85–90%

*Yields di(2-norbornyl)dichlorosilane as the major product.

Mechanistic Insights and Stereochemical Control

The exo selectivity arises from norbornene’s bicyclic geometry, which directs the platinum catalyst to the less sterically hindered face. Computational studies suggest that the transition state for exo attack is lower in energy by ~5 kcal/mol compared to endo pathways.

Industrial-Scale Production

For large-scale synthesis:

  • Continuous Flow Systems : Improve heat dissipation and reduce Pt catalyst decomposition.

  • Recycling : Unreacted norbornene and silane are recovered via fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can be used to modify the bicyclic scaffold.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.1]heptane derivatives .

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptane derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as scaffolds for the development of new pharmaceuticals and materials .

Biology and Medicine: In medicinal chemistry, bicyclo[2.2.1]heptane derivatives have been explored for their potential as drug candidates. They exhibit various biological activities, including anti-cancer and anti-inflammatory properties .

Industry: In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their unique structural properties make them valuable in the development of high-performance materials .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- involves its interaction with specific molecular targets. For example, certain derivatives of bicyclo[2.2.1]heptane have been shown to act as antagonists of chemokine receptors, such as CXCR2, which play a role in cancer metastasis . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- -Si(CH₃)₂Cl C₉H₁₅ClSi 186.8 Silicon-based reactivity, polymer precursors
2-Chlorobicyclo[2.2.1]heptane -Cl C₇H₁₁Cl 130.6 Halogenated intermediate for pharmaceuticals
2-(Bromomethyl)bicyclo[2.2.1]heptane -CH₂Br C₈H₁₃Br 189.1 Alkylating agent, cross-coupling reactions
Bicyclo[2.2.1]heptane-2,7-diol,2-acetate -OH, -OAc C₉H₁₄O₃ 170.2 Chiral building block, asymmetric catalysis
Bicyclo[2.2.1]heptane-2-carboxylic acid -COOH C₈H₁₂O₂ 140.2 Pharmaceutical intermediates (e.g., prostaglandins)

Key Observations :

  • Halogen vs. Silyl Substituents : Chlorine and bromine substituents (e.g., 2-chloro, 2-bromomethyl) enhance electrophilicity, making them suitable for nucleophilic substitutions . In contrast, the chlorodimethylsilyl group enables silicon-centered reactions, such as silylation or siloxane formation .
  • Oxygen-Functionalized Derivatives : Hydroxyl and carboxyl groups (e.g., diols, carboxylic acids) improve solubility and enable hydrogen bonding, critical for asymmetric catalysis and drug design .

Key Observations :

  • The target compound’s synthesis likely involves hydrosilylation of norbornene derivatives, contrasting with halogenation or cycloaddition methods for other derivatives .
  • Organocatalytic cycloadditions (e.g., for carboxylates) achieve high enantioselectivity, critical for pharmaceutical applications .

Stability and Reactivity

  • Thermal Stability : Bicyclo[2.2.1]heptane derivatives exhibit high thermal stability due to their rigid framework. However, the chlorodimethylsilyl group may reduce stability compared to oxygenated derivatives (e.g., diols) due to Si–Cl bond susceptibility to hydrolysis .

Biological Activity

Bicyclo[2.2.1]heptane, 2-(chlorodimethylsilyl)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Bicyclo[2.2.1]heptane derivatives are characterized by their bicyclic structure, which allows for unique interactions with biological targets. The presence of chlorodimethylsilyl groups enhances the compound's lipophilicity and stability, potentially affecting its bioavailability and interaction with cellular targets.

Biological Activity Overview

The biological activity of bicyclo[2.2.1]heptane derivatives has been investigated across various studies, revealing promising applications in oncology and antimicrobial therapy.

1. Anti-Cancer Activity

Research has identified bicyclo[2.2.1]heptane derivatives as potent antagonists of the chemokine receptor CXCR2, which is implicated in cancer metastasis. A notable study demonstrated that a bicyclo[2.2.1]heptane derivative containing an N,N'-diarylsquaramide moiety exhibited a CXCR2 IC50 value of 48 nM, indicating strong antagonistic activity against this receptor . This compound also showed significant anti-metastatic effects in vitro against pancreatic cancer cell lines (CFPAC1), suggesting its potential as a therapeutic agent in cancer treatment.

Table 1: Biological Activity of Bicyclo[2.2.1]heptane Derivatives

CompoundTargetIC50 (nM)Effect
2eCXCR248Anti-cancer metastatic agent
MK7123CXCR1/CXCR27/62Discontinued clinical trials
BBHBacterial cellsN/AGenotoxic effect observed

2. Genotoxic Effects

Another study explored the genotoxic effects of a related bicyclo compound, 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), using bacterial lux-biosensors. This research indicated that BBH induced a bacterial SOS response without exhibiting alkylating effects, highlighting its potential cytotoxicity at high concentrations . The study's findings suggest that while BBH has genotoxic properties, further investigations are needed to fully understand its mechanism of action.

The mechanisms through which bicyclo[2.2.1]heptane derivatives exert their biological effects are multifaceted:

  • CXCR2 Antagonism : The ability to inhibit CXCR2 is crucial for reducing tumor metastasis, as this receptor is involved in the recruitment of immune cells to tumor sites.
  • Stability in Biological Environments : Compounds like 2e demonstrate excellent stability in simulated intestinal fluid and plasma, which is essential for oral bioavailability and therapeutic efficacy .

Case Study 1: Anti-Cancer Efficacy

In a controlled study assessing the anti-cancer properties of compound 2e on CFPAC1 pancreatic cancer cells, it was found that the compound effectively inhibited cell migration without significant cytotoxicity at various concentrations (6.25 - 100 μM). The results were validated through wound healing assays and Transwell assays, underscoring the compound's potential as a therapeutic agent against metastatic cancer.

Case Study 2: Genotoxicity Assessment

The assessment of BBH's genotoxic effects revealed that while it does not cause alkylation damage to DNA, it triggers an SOS response in bacteria at high concentrations (up to 100 g/L). This finding raises important considerations for safety and toxicity profiles when developing therapeutic applications involving bicyclo compounds .

Q & A

Q. What are the standard methods for synthesizing 2-(chlorodimethylsilyl)-bicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold via silylation reactions. For example, dichloroketene cycloaddition to bicyclic olefins can yield chlorinated derivatives, followed by silyl group introduction under controlled conditions (e.g., using chlorodimethylsilane) . Reaction temperature and catalyst selection (e.g., Lewis acids) critically impact exo/endo isomer ratios. Norbornane derivatives often exhibit preferential exo-selectivity due to steric hindrance in the bicyclic system .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(chlorodimethylsilyl)-bicyclo[2.2.1]heptane?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming substitution patterns and stereochemistry. For example, exo vs. endo isomers show distinct splitting patterns due to differing magnetic environments .
  • GC-MS : Used to verify purity and fragmentation patterns. Derivatives like 2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane exhibit characteristic fragmentation peaks (e.g., m/z 130.6 for the parent ion) .
  • IR : Identifies functional groups (e.g., Si-Cl stretching at ~500 cm1^{-1}) .

Q. How does the bicyclo[2.2.1]heptane scaffold influence the physicochemical properties of its derivatives?

The rigid, non-planar structure enhances thermal stability and hydrophobicity. For instance, 7,7-dimethyl derivatives exhibit higher melting points (e.g., 92–98°C for 2,2'-(2,5-dimethoxy-1,4-phenylene)bis(bicyclo[2.2.1]heptane)) compared to linear analogs due to reduced molecular flexibility . The scaffold also promotes asymmetric synthesis by acting as a chiral auxiliary .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of exo/endo isomers in bicyclo[2.2.1]heptane derivatives?

  • X-ray crystallography : Provides unambiguous stereochemical determination. For example, exo-2-chloronorbornane structures are confirmed via crystallographic data .
  • NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity of protons in exo vs. endo configurations .
  • Computational modeling : DFT calculations predict relative stability; exo isomers are often thermodynamically favored due to reduced ring strain .

Q. How can computational methods guide the design of high-energy-density derivatives of bicyclo[2.2.1]heptane?

Density functional theory (DFT) predicts detonation properties and stability. For example, nitramine derivatives exhibit high heats of formation (HOF > 400 kJ/mol) and detonation velocities (~9 km/s), making them candidates for low-sensitivity explosives. Bond dissociation energy (BDE) calculations identify stable C–NO2_2 bonds over weaker N–NO2_2 bonds .

Q. What mechanistic insights explain the bioactivity of bicyclo[2.2.1]heptane derivatives in antitumor applications?

Derivatives like 2-ethyl-5-methoxybicyclo[2.2.1]heptane (Neoprofen) inhibit cyclooxygenase (COX) via hydrophobic interactions with the enzyme's active site. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonamides) enhance binding affinity . In vitro assays using MTT or apoptosis markers (e.g., caspase-3) validate cytotoxicity .

Q. How do thermal and chemical stability profiles of bicyclo[2.2.1]heptane derivatives impact their utility in catalysis?

  • Thermal stability : Derivatives like 7,7-dimethyl-2-methylene-bicyclo[2.2.1]heptane exhibit high decomposition temperatures (Tboil432.7T_{\text{boil}} \approx 432.7 K) due to strain energy minimization .
  • Chemical stability : The Si–Cl bond in 2-(chlorodimethylsilyl) derivatives undergoes hydrolysis to form silanols, which can be stabilized by steric hindrance from the bicyclic framework .

Methodological Recommendations

  • Stereochemical Analysis : Combine experimental (X-ray, NOE) and computational (DFT) approaches for robust assignments .
  • Synthetic Optimization : Use low-temperature silylation (-78°C) to minimize side reactions and improve yields .
  • Bioactivity Screening : Employ high-throughput screening (HTS) with LC-MS validation to identify lead compounds .

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